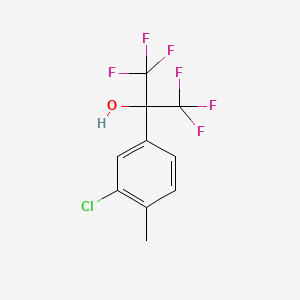
2,2-dibromo-1-(2,6-dichlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2Cl2O. It is a brominated derivative of 1-(2,6-dichlorophenyl)ethanone and is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone typically involves the bromination of 1-(2,6-dichlorophenyl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform. The reaction is carried out at low temperatures to control the addition of bromine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 1-(2,6-dichlorophenyl)ethanone.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield 2,2-diiodo-1-(2,6-dichlorophenyl)ethanone, while reduction reactions may yield 1-(2,6-dichlorophenyl)ethanone.
Scientific Research Applications
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(2,6-dichlorophenyl)ethanone involves its interaction with molecular targets through its bromine and chlorine atoms. These halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,6-dichlorophenyl)ethanone
- 2,2-Diiodo-1-(2,6-dichlorophenyl)ethanone
- 1-(2,6-Dichlorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,6-dichlorophenyl)ethanone is unique due to the presence of two bromine atoms, which impart distinct chemical reactivity compared to its mono-brominated or non-brominated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H4Br2Cl2O |
|---|---|
Molecular Weight |
346.83 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,6-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2Cl2O/c9-8(10)7(13)6-4(11)2-1-3-5(6)12/h1-3,8H |
InChI Key |
MKJASCNDJDSQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


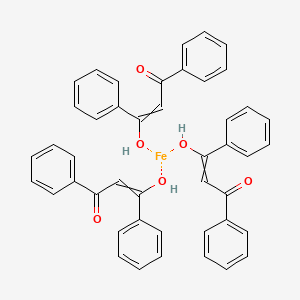
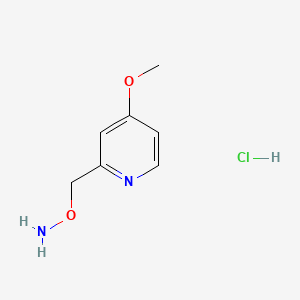

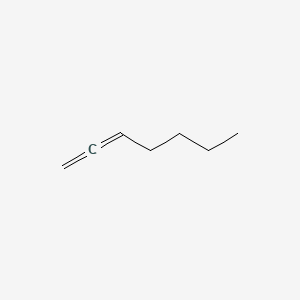
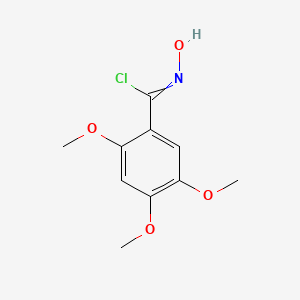
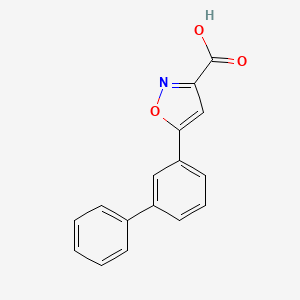
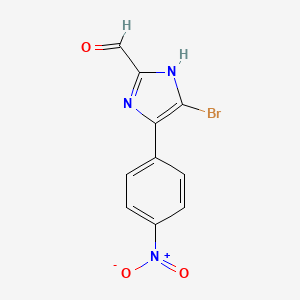
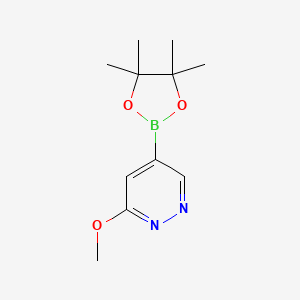
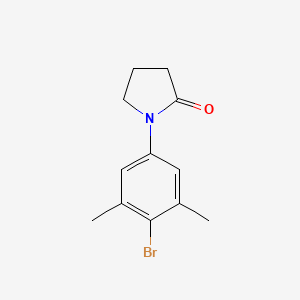

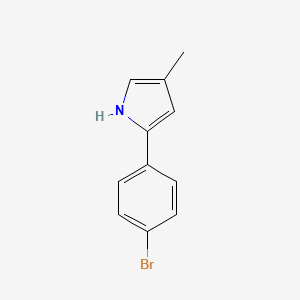
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)

